1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 168543-12-2
VCID: VC0061205
InChI: InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3
SMILES: CN1C=CC2=C1C(=O)OC2=O
Molecular Formula: C7H5NO3
Molecular Weight: 151.121

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione

CAS No.: 168543-12-2

Cat. No.: VC0061205

Molecular Formula: C7H5NO3

Molecular Weight: 151.121

* For research use only. Not for human or veterinary use.

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione - 168543-12-2

Specification

CAS No. 168543-12-2
Molecular Formula C7H5NO3
Molecular Weight 151.121
IUPAC Name 1-methylfuro[3,4-b]pyrrole-4,6-dione
Standard InChI InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3
Standard InChI Key SFORCMGIMQSRNZ-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=O)OC2=O

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is a synthetic organic compound belonging to the class of heterocyclic compounds, specifically furo[3,4-b]pyrrole derivatives. It features a distinctive structure with a fused ring system containing both furan and pyrrole moieties, with methyl substitution at the nitrogen position of the pyrrole ring and two carbonyl groups forming a dione system.

Basic Identifiers and Properties

The compound has several key identifiers and fundamental physicochemical properties that are summarized in Table 1.

Table 1: Key Identifiers and Properties of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione

PropertyValue
CAS Number168543-12-2
IUPAC Name1-methylfuro[3,4-b]pyrrole-4,6-dione
Molecular FormulaC7H5NO3
Molecular Weight151.121 g/mol
Standard InChIInChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3
Standard InChIKeySFORCMGIMQSRNZ-UHFFFAOYSA-N
SMILES NotationCN1C=CC2=C1C(=O)OC2=O

The structure consists of a pyrrole ring fused with a furan ring, where the furan component contains two carbonyl groups at positions 4 and 6, creating the dione functionality. The nitrogen atom of the pyrrole ring is methylated, which influences the electronic distribution and reactivity of the molecule.

Physical and Chemical Properties

Physical State and Appearance

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione typically appears as a solid at room temperature. While specific data on its appearance is limited in the literature, similar heterocyclic compounds often manifest as crystalline solids with colors ranging from white to pale yellow or beige.

Spectroscopic Properties

The compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide valuable information about its structural features and purity.

Chemical Reactivity

The chemical reactivity of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is primarily determined by its fused heterocyclic structure and the presence of the dione system. The compound can potentially undergo various reactions:

  • Nucleophilic addition to the carbonyl groups

  • Electrophilic substitution at the pyrrole ring

  • N-alkylation or dealkylation reactions

  • Ring opening reactions under specific conditions

Biological and Pharmacological Activities

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds like 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is often influenced by:

  • The presence of the dione functionality, which may interact with biological targets through hydrogen bonding

  • The N-methyl group, affecting lipophilicity and membrane permeability

  • The fused ring system, providing a specific three-dimensional arrangement for receptor interactions

Applications in Research and Industry

Pharmaceutical Research

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione has potential applications in pharmaceutical research, primarily as:

  • A building block for more complex drug candidates

  • A scaffold for developing compounds with specific biological activities

  • A structural element in medicinal chemistry studies focusing on heterocyclic compounds

Material Science Applications

The unique electronic properties of fused heterocyclic systems make compounds like 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione potentially valuable in materials science, particularly in:

  • Development of organic semiconductors

  • Creation of novel polymeric materials

  • Design of compounds with specific optical properties

Comparative Analysis with Structurally Related Compounds

Comparison with Furo[3,4-c]pyrazole-4,6-dione Derivatives

The compound 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione (CAS# 1011398-51-8) differs from our target compound in that it contains a pyrazole ring instead of a pyrrole ring. This structural difference results in distinct chemical and potentially biological properties .

Table 2: Comparison of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione with Related Compounds

Property1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione1H-Furo[3,4-c]pyrrole-1,3(5H)-dione
Molecular FormulaC7H5NO3C6H4N2O3C6H3NO3
Molecular Weight151.121 g/mol152.11 g/mol137.09 g/mol
Ring SystemFuro[3,4-b]pyrroleFuro[3,4-c]pyrazoleFuro[3,4-c]pyrrole
Nitrogen ContentOne nitrogen (in pyrrole)Two nitrogens (in pyrazole)One nitrogen (in pyrrole)
Position of Dione4,6-positions4,6-positions1,3-positions

Structural Features Influencing Properties and Reactivity

The key structural differences between these compounds include:

  • The number and position of nitrogen atoms in the heterocyclic system

  • The arrangement and position of the dione functionality

  • The nature of substituents on the nitrogen atoms

These differences can significantly influence the compounds' physicochemical properties, reactivity patterns, and potential biological activities.

Current Research and Future Perspectives

Recent Advances

Current research on furo[3,4-b]pyrrole derivatives focuses on:

  • Development of more efficient synthetic methodologies

  • Exploration of their potential in medicinal chemistry

  • Investigation of structure-activity relationships

  • Applications in materials science and organic electronics

Future Research Directions

Future research on 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione may include:

  • Detailed investigation of its biological activities

  • Development of derivatives with enhanced pharmacological properties

  • Exploration of its potential as a building block in more complex molecules

  • Studies on its possible applications in photovoltaic materials and organic semiconductors

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